Cas no 1785298-38-5 (Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl-)

Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl-, is a fluorinated aromatic carboxylic acid derivative characterized by its unique structural features, including an ethyl substituent at the 3-position and fluorine and methyl groups at the α-carbon. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals, agrochemicals, and specialty materials. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the ethyl and methyl groups contribute to steric and electronic modulation. Its well-defined structure allows for precise functionalization, making it valuable for research and industrial applications requiring tailored aromatic intermediates.
Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl- structure
1785298-38-5 structure
商品名:Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl-
CAS番号:1785298-38-5
MF:C11H13FO2
メガワット:196.218127012253
CID:5936762
PubChem ID:105425709

Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl- 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl-
    • 2-(3-Ethylphenyl)-2-fluoropropanoic acid
    • 1785298-38-5
    • 2-(3-Ethylphenyl)-2-fluoropropanoicacid
    • EN300-1592581
    • インチ: 1S/C11H13FO2/c1-3-8-5-4-6-9(7-8)11(2,12)10(13)14/h4-7H,3H2,1-2H3,(H,13,14)
    • InChIKey: VKEBIFZQTFHEOY-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC=C(CC)C=1)(F)(C)C(=O)O

計算された属性

  • せいみつぶんしりょう: 196.08995782g/mol
  • どういたいしつりょう: 196.08995782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.137±0.06 g/cm3(Predicted)
  • ふってん: 292.7±25.0 °C(Predicted)
  • 酸性度係数(pKa): 2.18±0.10(Predicted)

Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1592581-0.1g
2-(3-ethylphenyl)-2-fluoropropanoic acid
1785298-38-5
0.1g
$2050.0 2023-06-04
Enamine
EN300-1592581-2.5g
2-(3-ethylphenyl)-2-fluoropropanoic acid
1785298-38-5
2.5g
$4566.0 2023-06-04
Enamine
EN300-1592581-500mg
2-(3-ethylphenyl)-2-fluoropropanoic acid
1785298-38-5
500mg
$2236.0 2023-09-23
Enamine
EN300-1592581-1.0g
2-(3-ethylphenyl)-2-fluoropropanoic acid
1785298-38-5
1g
$2330.0 2023-06-04
Enamine
EN300-1592581-100mg
2-(3-ethylphenyl)-2-fluoropropanoic acid
1785298-38-5
100mg
$2050.0 2023-09-23
Enamine
EN300-1592581-1000mg
2-(3-ethylphenyl)-2-fluoropropanoic acid
1785298-38-5
1000mg
$2330.0 2023-09-23
Enamine
EN300-1592581-0.05g
2-(3-ethylphenyl)-2-fluoropropanoic acid
1785298-38-5
0.05g
$1957.0 2023-06-04
Enamine
EN300-1592581-50mg
2-(3-ethylphenyl)-2-fluoropropanoic acid
1785298-38-5
50mg
$1957.0 2023-09-23
Enamine
EN300-1592581-10000mg
2-(3-ethylphenyl)-2-fluoropropanoic acid
1785298-38-5
10000mg
$10018.0 2023-09-23
Enamine
EN300-1592581-0.25g
2-(3-ethylphenyl)-2-fluoropropanoic acid
1785298-38-5
0.25g
$2143.0 2023-06-04

Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl- 関連文献

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Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl-に関する追加情報

Benzeneacetic Acid, 3-Ethyl-α-Fluoro-α-Methyl: A Comprehensive Overview

Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl, also known by its CAS number 1785298-38-5, is a compound of significant interest in the field of organic chemistry. This compound belongs to the class of aromatic carboxylic acids and is characterized by its unique structure, which includes a benzene ring substituted with an ethyl group at the 3-position and a fluoro-methyl group at the α-position of the acetic acid moiety. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications.

The molecular formula of benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl is C10H11FO2, and its molecular weight is approximately 196.2 g/mol. The compound exists as a solid at room temperature and has a melting point of around 125°C. Its solubility in water is moderate, and it exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These physical properties make it suitable for use in various synthetic reactions and analytical techniques.

The synthesis of benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl typically involves multi-step processes that include Friedel-Crafts acylation, nucleophilic substitution, and oxidation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the fluoro-methyl group at the α-position, which was previously a challenging step.

In terms of applications, benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl has found utility in the pharmaceutical industry as an intermediate for drug development. Its structure allows for the incorporation of functional groups that can modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have highlighted its potential as a precursor for anti-inflammatory agents and anticancer drugs due to its ability to interact with specific biological targets.

Beyond pharmaceuticals, this compound has also been explored in materials science for its role in synthesizing advanced polymers and coatings. The presence of both electron-donating (ethyl group) and electron-withdrawing (fluorine atom) substituents on the benzene ring confers unique electronic properties to the molecule. These properties make it an attractive candidate for use in organic electronics and optoelectronic devices.

From an environmental standpoint, understanding the fate and transport of benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl in natural systems is crucial. Recent research has focused on assessing its biodegradability under aerobic and anaerobic conditions. Results indicate that while the compound is moderately biodegradable, certain substituents can hinder microbial degradation processes. This knowledge is essential for developing strategies to minimize its environmental footprint during industrial processes.

In conclusion, benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl (CAS No.: 1785298-38-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate in drug development and materials synthesis while presenting opportunities for further research into its environmental behavior. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

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